molecular formula C10H12F3NO B13118223 (R)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol

(R)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol

Cat. No.: B13118223
M. Wt: 219.20 g/mol
InChI Key: FKVOFDQJVSCRNU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a difluoromethyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethyl)-2-fluorobenzaldehyde and ®-3-amino-1-propanol.

    Reaction Conditions: The key step involves the condensation of 4-(difluoromethyl)-2-fluorobenzaldehyde with ®-3-amino-1-propanol under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of ®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol: A primary alcohol with similar structural features but lacking the amino and fluorophenyl groups.

    2-Fluorophenylpropanol: A compound with a similar phenyl group but different substituents.

    Difluoromethylphenylpropanol: A compound with similar difluoromethyl and phenyl groups but different functional groups.

Uniqueness

®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c11-8-5-6(10(12)13)1-2-7(8)9(14)3-4-15/h1-2,5,9-10,15H,3-4,14H2/t9-/m1/s1

InChI Key

FKVOFDQJVSCRNU-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)F)F)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.